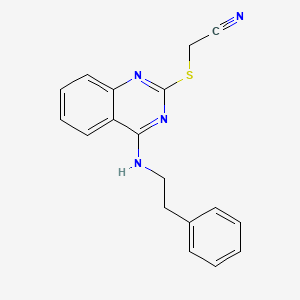

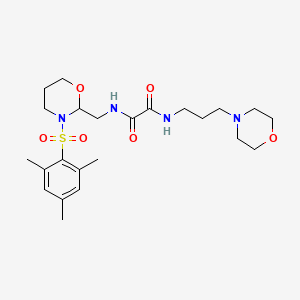

2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((4-(Phenethylamino)quinazolin-2-yl)thio)acetonitrile” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are a group of heterocyclic compounds that have been studied for their diverse biological activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid with formamide at high temperatures . In a study, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be confirmed using various spectroscopic methods . In one study, the structure of a similar compound was confirmed via single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, they can be synthesized by condensation of three components via one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

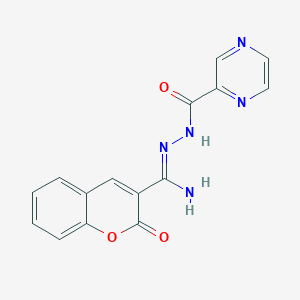

The synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation has been explored, yielding compounds with weak to good anti-Tobacco mosaic virus (TMV) activity. This method provides a rapid and efficient approach to producing quinazolinone derivatives with potential antiviral properties (Luo et al., 2012).

Antitumor Applications

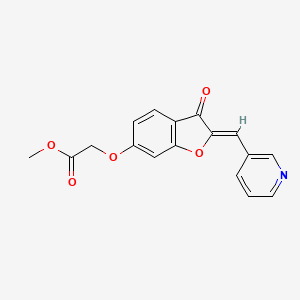

A novel series of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetate were synthesized and evaluated for their in-vitro antitumor activity. Compound 15, in particular, displayed remarkable broad-spectrum antitumor activity, being sevenfold more active than the known drug 5-FU across various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer. A docking study indicated a similar binding mode of compound 15 to erlotinib in the ATP binding site of EGFR-TK, suggesting a mechanism of action (Al-Suwaidan et al., 2013).

Kinase Inhibition

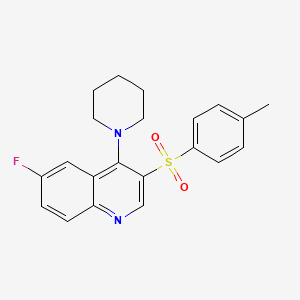

2-(Quinazolin-4-ylamino)-[1,4]benzoquinones were synthesized as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds inhibit VEGF-stimulated autophosphorylation in intact cells and display non-ATP-competitive inhibition. Mass spectral studies confirmed a covalent interaction with Cys-1045, suggesting their utility in designing new inhibitors for VEGFR-2 and potentially other kinases (Wissner et al., 2005).

Zukünftige Richtungen

The future of quinazolinone research is promising, with many potential applications in medicinal chemistry due to their diverse biological activities. Continued research into the synthesis and evaluation of novel quinazolinone derivatives could lead to the development of new drugs with improved efficacy and safety profiles .

Eigenschaften

IUPAC Name |

2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S/c19-11-13-23-18-21-16-9-5-4-8-15(16)17(22-18)20-12-10-14-6-2-1-3-7-14/h1-9H,10,12-13H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYPGVFDEHNMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)

![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2535363.png)

![N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2535364.png)

![Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide](/img/structure/B2535368.png)

![N-[[4-[4-Ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2535372.png)

![5-Methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2535374.png)